Technical Whitepaper: 4-(2H-1,2,3-Triazol-2-yl)piperidine Hydrochloride
Technical Whitepaper: 4-(2H-1,2,3-Triazol-2-yl)piperidine Hydrochloride
CAS: 690261-89-3 Formula: C₇H₁₂N₄·HCl Molecular Weight: 188.66 g/mol (HCl salt) Compound Type: Heterocyclic Building Block / Pharmacophore Scaffold
Executive Summary
4-(2H-1,2,3-Triazol-2-yl)piperidine hydrochloride is a specialized heterocyclic building block widely utilized in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) modulators and kinase inhibitors. Unlike the more common 1,4-disubstituted 1,2,3-triazoles formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this compound features the triazole ring attached at the N2-position .
This structural distinction is critical: the 2H-1,2,3-triazole moiety is a validated pharmacophore found in approved drugs (e.g., the Orexin receptor antagonist Suvorexant ), where it serves as a metabolically stable, non-basic bioisostere of an amide or carboxylic acid. This guide details the regioselective synthesis, physicochemical properties, and application of this scaffold in high-affinity drug design.
Chemical Profile & Isomerism
The Regioselectivity Challenge
The 1,2,3-triazole ring can exist in two tautomeric forms: 1H and 2H. In solution, unsubstituted 1,2,3-triazole exists in equilibrium, but when substituted, the position of attachment drastically alters the electronic and steric profile.
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1H-Isomer (N1-substituted): The standard product of "Click Chemistry" (CuAAC). More polar, often associated with higher metabolic liability in certain contexts.
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2H-Isomer (N2-substituted): The target scaffold (CAS 690261-89-3). It is generally more lipophilic and exhibits distinct hydrogen-bonding vectorality, often mimicking the carbonyl of an amide.
Critical Note: Commercial "triazole piperidines" are often mixtures or the wrong isomer (N1). Verification of the 2H-regioisomer via NMR (symmetry of the triazole protons) is essential before initiating SAR campaigns.
| Feature | N1-Substituted (1H) | N2-Substituted (2H) |
| Symmetry | Asymmetric (C4 ≠ C5) | Symmetric (C4 = C5) |
| Dipole Moment | Higher (~5 D) | Lower (~0.5 D) |
| Synthesis | CuAAC ("Click") | Alkylation / Oxidative Cyclization |
| Pharmacophore | Amide Isostere | Non-classical Isostere / Lipophilic Spacer |
Synthetic Pathways[1][2][3][4][5][6][7]
Achieving the N2-substitution on the piperidine ring requires bypassing the thermodynamic preference for N1-alkylation or utilizing specific cyclization protocols.
Primary Route: Regioselective Alkylation
The most robust laboratory-scale synthesis involves the alkylation of 1,2,3-triazole with an activated piperidine electrophile. While N1-alkylation is kinetically favored, specific bases and solvents can shift the ratio toward the N2-isomer.
Reaction Scheme:
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Starting Materials: N-Boc-4-methanesulfonyloxypiperidine (or 4-bromopiperidine) and 1H-1,2,3-triazole.
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Conditions: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) in DMF at 80–100°C.
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Selectivity: typically yields a mixture of N1 (minor) and N2 (major) isomers depending on the base. The N2 isomer is less polar and can be separated via silica gel chromatography.
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Deprotection: Removal of the Boc group with 4M HCl in Dioxane yields the target hydrochloride salt.
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis emphasizing the critical chromatographic separation of the N2-regioisomer.
Detailed Experimental Protocol
Protocol A: Synthesis of tert-butyl 4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate
Reagents:
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tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq)
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1H-1,2,3-Triazole (1.5 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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DMF (Dimethylformamide), anhydrous
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (10 mmol) in anhydrous DMF (20 mL).
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Addition: Add 1H-1,2,3-triazole (15 mmol) and K₂CO₃ (20 mmol).
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Reaction: Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).
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Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes). Collect the first eluting major fraction .
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Validation: ¹H NMR should show the triazole protons as a singlet (approx. 7.7–7.8 ppm), indicating symmetry. If two distinct peaks are seen for the triazole ring protons, you have the N1-isomer or a mixture.
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Protocol B: HCl Salt Formation
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Dissolve the purified N-Boc intermediate in 1,4-Dioxane (5 mL/g).
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Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.
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Stir at room temperature for 2–4 hours until precipitation is complete.
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Filter the white solid, wash with diethyl ether, and dry under vacuum to yield 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride .
Medicinal Chemistry Applications
Bioisosterism & Pharmacophore Design
The 2H-1,2,3-triazole ring is a powerful tool for scaffold hopping . It mimics the planarity and electron density of heteroaromatic rings like pyridine or pyrazole but lacks the hydrogen bond donor capability of a secondary amide, making it a "stealthy" polar group.
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Orexin Antagonists: Similar to the benzoxazole-triazole moiety in Suvorexant, the piperidine-triazole scaffold provides a central core that positions lipophilic groups into specific receptor pockets while maintaining metabolic stability.
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Kinase Inhibitors: Used as a linker to extend into the solvent-exposed region of the ATP binding pocket.
Structural Logic Diagram
Caption: The 2H-triazole acts as a rigid, metabolically stable replacement for amide linkers in drug design.
Safety & Handling
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Hazard Identification: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Hygroscopic solid. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption which can degrade the salt form.
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Stability: The 2H-triazole ring is thermally stable up to >200°C, making it suitable for high-temperature coupling reactions (e.g., Buchwald-Hartwig aminations on the piperidine nitrogen).
References
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Muzalevskiy, V. M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Molecules, 28(12), 4822. Link
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Chi, T. C., et al. (2024).[3] Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 89, 5401-5408.[3] Link
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PubChem. (n.d.). 4-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride. National Library of Medicine. Link
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Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles. Link
Sources
- 1. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism [organic-chemistry.org]
